molecular formula C10H19NO2S B15367726 Tert-butyl 1,4-thiazepane-4-carboxylate

Tert-butyl 1,4-thiazepane-4-carboxylate

Cat. No.: B15367726
M. Wt: 217.33 g/mol
InChI Key: VUELQIDTQYRGJJ-UHFFFAOYSA-N
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Description

Tert-butyl 1,4-thiazepane-4-carboxylate is a bicyclic organic compound featuring a seven-membered 1,4-thiazepane ring (containing one sulfur and one nitrogen atom) substituted with a tert-butyl carboxylate group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and receptor modulators.

Properties

IUPAC Name

tert-butyl 1,4-thiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-5-4-7-14-8-6-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUELQIDTQYRGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 1,4-thiazepane-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C10H17N2O2SC_{10}H_{17}N_{2}O_{2}S. The synthesis of this compound typically involves cyclization reactions and can be achieved through various methods, including the use of isocyanides or specific catalytic conditions.

Synthesis Overview

  • Reaction Type : Cyclization of thioamide derivatives.
  • Yield : Varies based on conditions but can reach up to 90% under optimized conditions.
  • Key Reagents : Tert-butyl isocyanide, various carboxylic acids.

Example Reaction Conditions

ReagentConditionYield
Tert-butyl isocyanide + Carboxylic acidRoom temperature for 24 hours82%
This compound + DIPEAEthanol at 100°C for 16 hours50%

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its antibacterial properties and potential as a therapeutic agent.

Antibacterial Activity

Recent studies have shown that derivatives of thiazepane exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The effectiveness often depends on the concentration of the compound used.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial effects of synthesized thiazepane derivatives:

  • Tested Bacteria :
    • Gram-positive : Staphylococcus aureus, Streptococcus pneumoniae
    • Gram-negative : Escherichia coli, Pseudomonas aeruginosa
  • Concentration Tested :
    • High (100 mg/mL)
    • Low (10 mg/mL)
CompoundBacteria TestedHigh Concentration EfficacyLow Concentration Efficacy
J17S. aureusSignificant inhibitionMinimal effect
J19E. coliSignificant inhibitionMinimal effect
J21P. aeruginosaSignificant inhibitionMinimal effect

The proposed mechanism for the antibacterial activity involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. This is particularly noted in compounds with structural similarities to known antibiotics.

Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • In Vitro Studies : Demonstrated effective inhibition against various bacterial strains at higher concentrations.
  • Structure-Activity Relationship (SAR) : Analysis indicates that modifications in the thiazepane ring significantly affect antibacterial potency.
  • Toxicity Assessments : Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares tert-butyl 1,4-thiazepane-4-carboxylate with structurally related compounds:

Compound Molecular Formula Molecular Weight Key Features Applications/Properties
This compound C₁₀H₁₇NO₂S (inferred) ~227.3 g/mol 7-membered thiazepane ring, tert-butyl ester, no additional substituents Intermediate in drug synthesis; flexibility due to sulfur atom
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate (CAS 710973-92-5) C₁₄H₂₆N₂O₂ 254.37 g/mol 7-membered diazepane ring (two nitrogen atoms), cyclopropylmethyl substituent Enhanced lipophilicity; potential CNS drug candidate due to cyclopropyl group
Tert-butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (CAS 1369503-78-5) C₁₀H₂₀N₂O₄S 264.34 g/mol Sulfone (1,1-dioxide) and amino groups on thiazepane ring Increased polarity (pKa ~5.87); used in peptidomimetics and enzyme inhibitors

Key Comparative Analysis

  • Ring Heteroatoms :

    • The 1,4-thiazepane core contains sulfur and nitrogen, enabling unique reactivity (e.g., sulfur’s nucleophilicity) compared to 1,4-diazepane (two nitrogens), which may favor hydrogen bonding or chelation .
    • Sulfone derivatives (e.g., 1,1-dioxide) exhibit higher polarity and stability, impacting solubility and metabolic resistance .
  • The tert-butyl ester in all compounds improves steric shielding, protecting the carboxylate from hydrolysis during synthesis .
  • Physicochemical Properties: Density: The sulfone-modified thiazepane (1.220 g/cm³) is denser than typical diazepane derivatives, reflecting increased molecular packing due to polar groups . pKa: The amino-sulfone derivative’s pKa (~5.87) suggests protonation at physiological pH, useful for targeting acidic environments (e.g., lysosomes) .

Stability and Reactivity

  • The parent thiazepane compound is expected to be stable under inert conditions, similar to its sulfone derivative, which requires storage at 2–8°C to prevent decomposition .
  • In contrast, diazepane analogs with cyclopropyl groups may exhibit strain-induced reactivity, enabling ring-opening reactions under acidic conditions .

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